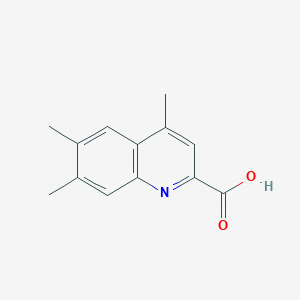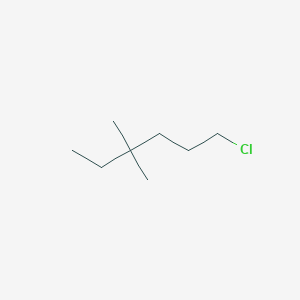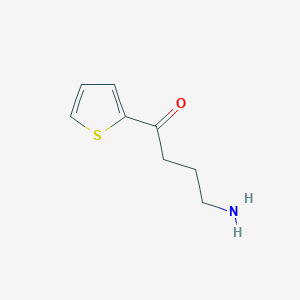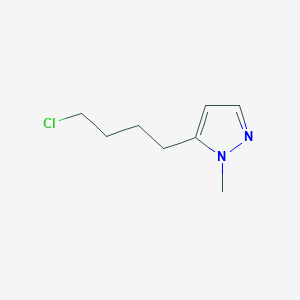![molecular formula C21H21NO4S B13197109 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the thiane ring and carboxylic acid functionality. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Thiane Ring: The thiane ring is introduced through a cyclization reaction, often involving a sulfur-containing reagent.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized peptides and proteins for research and development.
Mécanisme D'action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The thiane ring and carboxylic acid group contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: An alanine derivative with similar protecting group chemistry.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetane-3-carboxylic acid: An oxetane derivative with comparable chemical properties.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the thiane ring’s characteristics are advantageous.
Propriétés
Formule moléculaire |
C21H21NO4S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4S/c23-19(24)21(10-5-11-27-13-21)22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) |
Clé InChI |
NUNJYLPQQNYYEL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)

![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)

![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)


methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)


![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)

